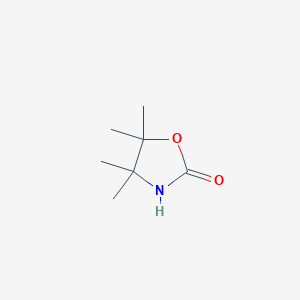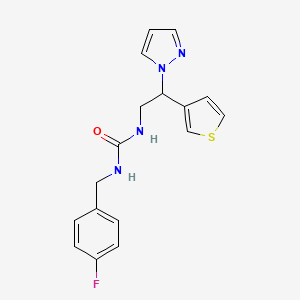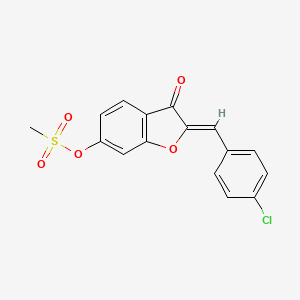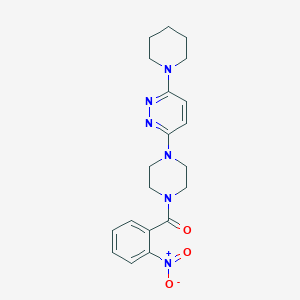![molecular formula C21H20O7 B2425031 Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 35212-36-3](/img/structure/B2425031.png)
Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a chromen-7-yl group, which is a common structure in many natural products, including flavonoids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl group, a fused six-membered benzene ring and a five-membered heterocyclic ring containing an oxygen atom . The ethyl acetate group would be attached to the oxygen atom on the chromen-7-yl group .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents . The presence of the chromen-7-yl group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. As an ester, it would be expected to have a carbonyl peak in its infrared spectrum . The presence of the chromen-7-yl group could also influence its UV-visible spectrum .Scientific Research Applications
Anti-Doping Control in Recombinant Erythropoietin (rHuEPO) Testing
Background: Recombinant human erythropoietin (rHuEPO) is used to enhance red blood cell production, but its misuse in sports raises concerns. Anti-doping control relies on detecting rHuEPO in urine samples. Researchers have explored the structural differences between natural urinary EPO and rHuEPO.
Research Findings:- Asialo EPO : The presence of specific isoforms in an asialo pattern could confirm the presence of recombinant hormone. Researchers have developed antibodies recognizing asialo-erythropoietin molecules for this purpose .
Acoustic Levitation and Manipulation
Background: Researchers at the Ecole Polytechnique Fédérale de Lausanne have explored using sound waves to manipulate objects precisely. DMPEA’s unique properties make it an interesting candidate for acoustic levitation.
Research Findings:- Applications : Potential applications include drug delivery, microassembly, and sample handling in laboratories .
Climate Change Adaptation Solutions
Background: Scientists and innovators seek effective solutions to enhance climate change adaptation. DMPEA’s properties may contribute to sustainable practices.
Research Findings:Fluorescent Probes and Imaging Agents
Background: DMPEA’s chromophore and fluorescence properties make it valuable in imaging applications.
Research Findings:Future Directions
Future research on this compound could involve exploring its potential biological activities, given the known activities of other compounds with a chromen-7-yl group . Additionally, studies could be conducted to optimize its synthesis and to further characterize its physical and chemical properties .
properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-14-6-7-15-18(10-14)28-11-16(21(15)23)13-5-8-17(24-2)19(9-13)25-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDILVJXJHUFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)




![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
![4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B2424964.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)
